

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-6-phenylpyrimidin-2-amine

Cat. No.: B098054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-6-phenylpyrimidin-2-amine is a heterocyclic organic compound belonging to the 2-aminopyrimidine class. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleic acids and various therapeutic agents.^[1] Due to their structural versatility and ability to participate in hydrogen bonding, 2-aminopyrimidine derivatives have garnered significant attention in medicinal chemistry for their potential as antimicrobial, anti-inflammatory, and anticancer agents.^{[2][3]} This document provides a comprehensive technical overview of **4-Methyl-6-phenylpyrimidin-2-amine**, covering its chemical properties, synthesis, and the broader biological context of the 2-aminopyrimidine scaffold. While this specific compound is primarily utilized as a synthetic intermediate, the extensive research into its derivatives highlights the therapeutic potential of this chemical class.

Chemical and Physical Properties

4-Methyl-6-phenylpyrimidin-2-amine is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 15755-15-4 | [4] |
| Molecular Formula | C ₁₁ H ₁₁ N ₃ | [4] |
| Molecular Weight | 185.23 g/mol | [4] |
| MDL Number | MFCD06123970 | [4] |

Synthesis

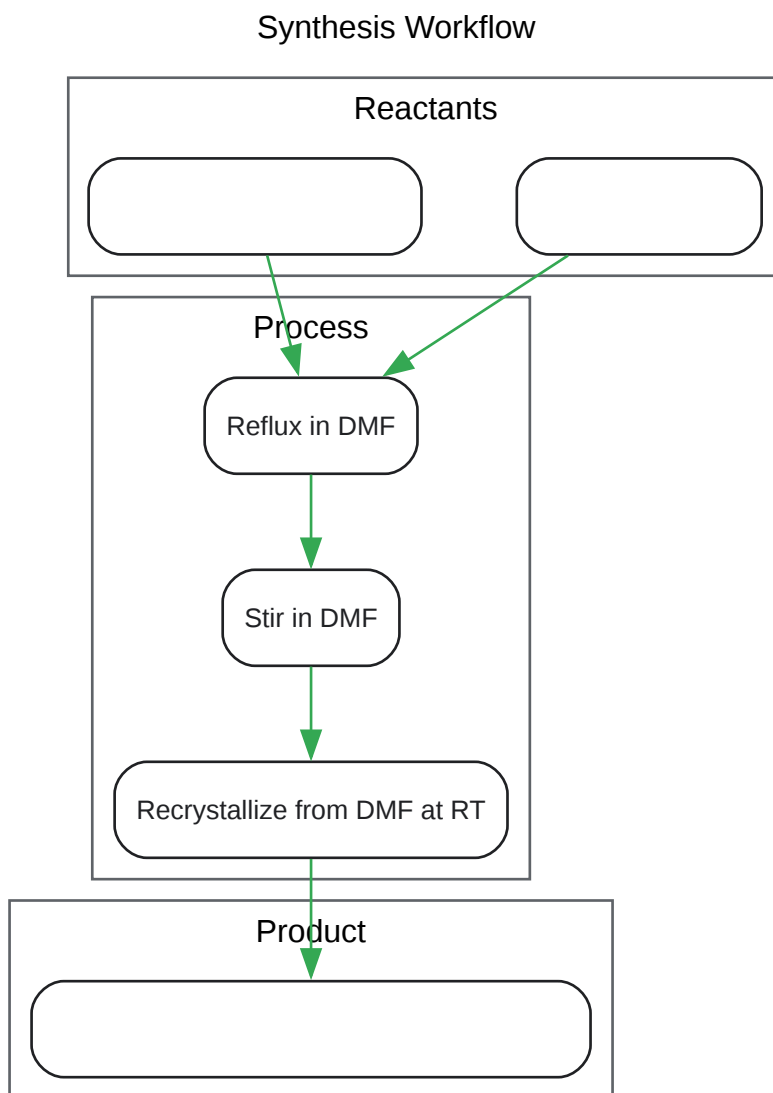
The synthesis of **4-Methyl-6-phenylpyrimidin-2-amine** is well-documented, with a common method involving the condensation of a β -dicarbonyl compound with a guanidine salt.

Experimental Protocol: Synthesis from 1-phenylbutane-1,3-dione

A detailed experimental protocol for the synthesis of single crystals of **4-Methyl-6-phenylpyrimidin-2-amine** has been reported as follows:

- Reactants: 1-phenylbutane-1,3-dione (0.2 mmol) and guanidine nitrate (0.2 mmol).[5]
- Solvent: Dimethylformamide (DMF, 50 ml).[5]
- Procedure:
 - The reactants are refluxed in DMF.[5]
 - The resulting product is stirred in DMF.[5]
 - Single crystals suitable for X-ray measurements are obtained by recrystallization from DMF at room temperature.[5]
- Yield: 89%.[5]

The logical workflow for this synthesis is depicted in the following diagram.



[Click to download full resolution via product page](#)

Synthesis of **4-Methyl-6-phenylpyrimidin-2-amine**.

Structural Information

The crystal structure of **4-Methyl-6-phenylpyrimidin-2-amine** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system.[5][6] The crystal packing is characterized by intermolecular N—H⋯N hydrogen bonds, which form an infinite three-dimensional network.[5][6]

Crystallographic Data

The following table summarizes the key crystallographic data for **4-Methyl-6-phenylpyrimidin-2-amine**.[\[5\]](#)[\[6\]](#)

| Parameter | Value | Reference |
|--------------------------|--------------------|---|
| Crystal System | Monoclinic | [5] [6] |
| Space Group | P2 ₁ /c | [6] |
| a (Å) | 14.0558 (11) | [5] [6] |
| b (Å) | 9.3808 (7) | [5] [6] |
| c (Å) | 18.5227 (12) | [5] [6] |
| β (°) | 125.950 (4) | [5] [6] |
| Volume (Å ³) | 1977.1 (2) | [5] [6] |
| Z | 8 | [5] [6] |
| Temperature (K) | 273 (2) | [5] [6] |
| Radiation | Mo Kα | [5] [6] |
| R-factor | 0.040 | [6] |
| wR-factor | 0.113 | [6] |

Biological Activity and Potential Applications

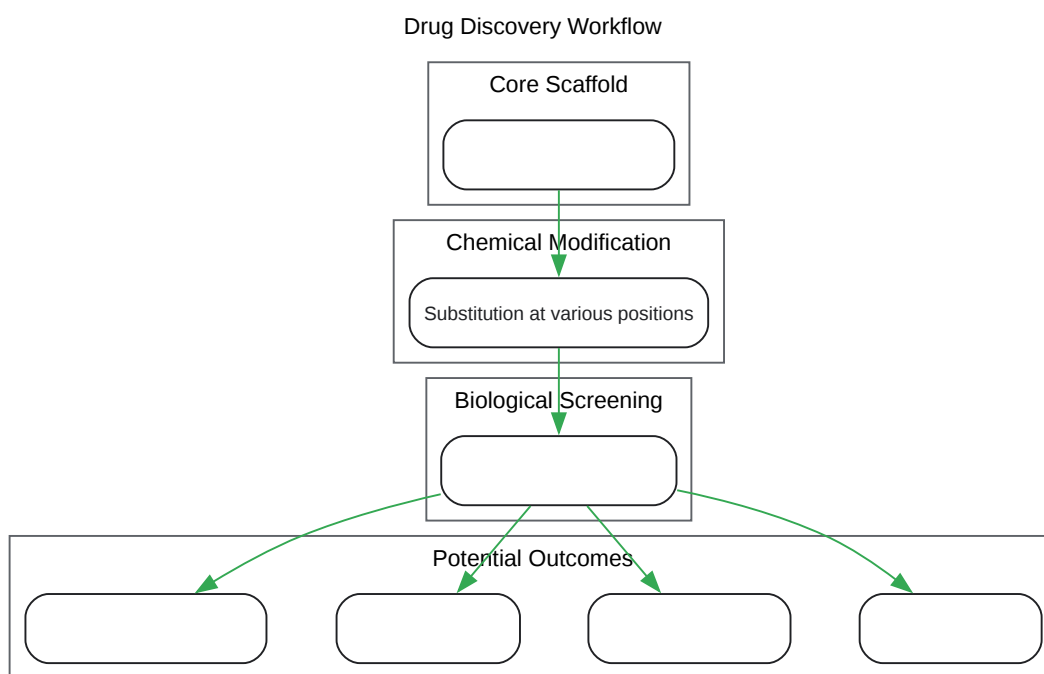
While there is limited publicly available data on the specific biological activity of **4-Methyl-6-phenylpyrimidin-2-amine** itself, the broader class of 2-aminopyrimidines has been extensively studied and shown to possess a wide range of pharmacological properties. This suggests that **4-Methyl-6-phenylpyrimidin-2-amine** serves as a valuable scaffold for the development of novel therapeutics.

General Biological Activities of 2-Aminopyrimidine Derivatives

Derivatives of 2-aminopyrimidine have been reported to exhibit a variety of biological activities, including:

- **Anti-inflammatory:** Certain substituted di-(phenyl) pyrimidin-2-amines have shown significant anti-inflammatory activity in in-vivo models.[\[3\]](#)
- **Antimicrobial:** The 2-aminopyrimidine scaffold is a key component in compounds with broad-spectrum antimicrobial properties.[\[2\]](#)
- **Anticancer:** Numerous 2-aminopyrimidine derivatives have been investigated as potential anticancer agents.[\[1\]](#)
- **Enzyme Inhibition:** Specific derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and polo-like kinase 4 (PLK4).[\[1\]](#)
- **Receptor Binding:** Modified 2-aminopyrimidines have been developed as ligands for histamine H3 and H4 receptors.[\[7\]](#)[\[8\]](#)

The general approach to exploring the therapeutic potential of the 2-aminopyrimidine scaffold is illustrated below.



[Click to download full resolution via product page](#)

Exploration of 2-Aminopyrimidine Derivatives.

Conclusion

4-Methyl-6-phenylpyrimidin-2-amine is a well-characterized compound with established synthetic routes and detailed structural information. While direct quantitative data on its biological activity is scarce in the public domain, its 2-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry. The extensive research into its derivatives underscores the significant potential of this chemical class in the development of novel therapeutics for a wide range of diseases. Future research may focus on the biological screening of this specific

compound to explore any inherent activities or continue to utilize it as a key building block for more complex and targeted drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 4. CAS 15755-15-4 | 4-Methyl-6-phenylpyrimidin-2-amine - Synblock [synblock.com]
- 5. 4-Methyl-6-phenylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098054#what-is-4-methyl-6-phenylpyrimidin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com